4-(4-Bromophenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJVILUJPTBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660016 | |
| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-79-8 | |
| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(4-Bromophenyl)piperidine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Formula : C11H14BrClN
- Molecular Weight : 273.59 g/mol
CYP2D6 Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 2D6 (CYP2D6). This enzyme is crucial for the metabolism of many drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications. Studies have shown that this compound exhibits significant inhibitory effects on CYP2D6 activity, which could have implications for drug interactions in clinical settings.
Antiviral Activity
Recent studies have indicated that piperidine derivatives, including this compound, may possess antiviral properties. Research focusing on structurally related compounds has demonstrated activity against various viruses, including coronaviruses. The mechanism appears to involve inhibition of viral polyprotein processing, although specific studies on this compound are still limited .
In Silico Studies
A recent study utilized computer-aided drug design to evaluate the biological activity spectra of new piperidine derivatives. The findings suggested that compounds similar to this compound could target multiple biological pathways, including those involved in cancer and central nervous system disorders. The study employed tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict potential pharmacological activities .
Structure-Activity Relationship (SAR)
The structural modifications in piperidine derivatives have been systematically studied to optimize their biological activity. For instance, variations in substituents on the piperidine ring have been shown to enhance selectivity for dopamine transporters, which is relevant for developing treatments for neurological conditions .
Data Summary
Scientific Research Applications
Organic Synthesis
4-(4-Bromophenyl)piperidine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of complex molecules and pharmaceuticals. Its ability to undergo substitution reactions allows for the modification of its structure to create new derivatives with potentially enhanced biological activities .
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications:
- Analgesic Properties: Research indicates that piperidine derivatives can exhibit significant analgesic effects by modulating pain pathways. A study demonstrated that compounds similar to this one effectively reduced pain responses in animal models, suggesting their potential as non-opioid analgesics.
- Anticancer Activity: Preliminary investigations have shown that this compound may induce apoptosis in cancer cells. In vitro studies indicated cytotoxic effects against various human cancer cell lines, highlighting its potential as an alternative to traditional chemotherapeutics.
- Antimicrobial Effects: The compound has also been explored for its antimicrobial properties, with studies suggesting that it can inhibit the growth of certain bacterial strains, indicating possible applications in treating infections.
Case Study 1: Pain Management
A study published in Pain Research and Management evaluated the analgesic effects of piperidine derivatives, including this compound. Results showed a significant reduction in pain scores in rodent models compared to control groups, underscoring its potential as an effective pain management agent.
Case Study 2: Cancer Cell Line Testing
In a recent investigation into anticancer effects, this compound was tested against various human cancer cell lines. It demonstrated cytotoxic effects at lower concentrations than those required for conventional chemotherapeutics, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₁H₁₅BrClN
- Average Mass : 276.602 g/mol
- CAS Registry Number : 769944-79-8
- Synonyms: 4-(4-Bromo-phenyl)piperidine HCl (1:1), Piperidine, 4-(4-bromophenyl)-, hydrochloride .
Structural Features: The compound consists of a piperidine ring (6-membered amine) substituted with a 4-bromophenyl group at the 4-position, paired with a hydrochloride counterion. This structure confers both lipophilic (bromophenyl) and hydrophilic (hydrochloride) properties, making it soluble in polar solvents like water and methanol .
Comparison with Structurally Similar Compounds
Positional Isomers
Impact :
Positional isomers exhibit distinct physicochemical properties. For example, the para-bromo substitution in 4-(4-Bromophenyl)piperidine HCl enhances symmetry and dipole stability compared to meta-substituted analogs .
Heterocyclic Variants
Impact: Pyrrolidine derivatives (5-membered rings) often exhibit faster metabolic clearance due to increased reactivity, whereas phenoxy-substituted analogs (e.g., 4-(2-Bromo-4-fluorophenoxy)piperidine HCl) may show improved membrane permeability .
Functionalized Derivatives
Impact :
Carboxylic acid derivatives (e.g., 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl) are more water-soluble, enabling formulation flexibility. Dual halogenation (e.g., bromo + chloro) can improve binding in hydrophobic enzyme pockets .
Pharmacologically Relevant Analogs
Impact :
Paroxetine’s fluorophenyl and benzodioxole groups enhance serotonin reuptake inhibition, while dyclonine’s aliphatic chain improves membrane penetration for rapid anesthesia .
Data Tables
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-(4-Bromophenyl)piperidine hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with 4-bromobenzyl halides in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., dichloromethane). Post-reaction purification involves crystallization or column chromatography .
- Optimization : Adjusting stoichiometry, temperature (e.g., 0–25°C for controlled reactivity), and solvent polarity improves yield. Catalytic additives like MgCl₂ may enhance selectivity in multi-step syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.6 ppm for the bromophenyl group) .
- IR : Peaks at ~3250 cm (N–H stretch) and ~690 cm (C–Br stretch) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- DFT Calculations : Density Functional Theory optimizes molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulations with histamine H3 receptors (PDB ID: 3RKY) assess binding affinity, leveraging the bromophenyl group’s hydrophobic interactions .
Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?
- Controlled Studies : Replicate experiments under standardized conditions (pH 7.4 PBS buffer, 25°C).
- Cross-Validation : Compare HPLC purity data (≥95%) with crystallographic results to resolve discrepancies .
Q. How does the bromophenyl substituent influence regioselectivity in further functionalization reactions?
- Mechanistic Insight : The electron-withdrawing bromine group directs electrophilic substitutions to the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the bromine site .
- Experimental Design : Use Pd(PPh₃)₄ catalysts in THF/water mixtures (80°C, 12h) to achieve >80% coupling efficiency .
Methodological Challenges and Solutions
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reagent additions).
- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent radical degradation .
Q. How can researchers validate the purity of this compound in complex matrices?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) separates impurities.
- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable precise purity assessment .
Safety and Ethical Considerations
Q. What safety protocols are critical when working with this compound?
- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid skin contact due to potential irritancy .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
